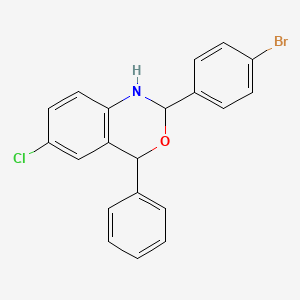![molecular formula C26H23N3O5S B11682316 (2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682316.png)
(2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-5-[4-(benciloxi)-5-metoxi-2-nitrobencilideno]-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de tiazolidinona, conocido por su actividad biológica, y está sustituido con grupos benciloxi, metoxi, nitro y dimetilfenilo, lo que contribuye a sus propiedades químicas únicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de (2Z,5Z)-5-[4-(benciloxi)-5-metoxi-2-nitrobencilideno]-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona normalmente implica reacciones orgánicas de múltiples pasos. Un método común comienza con la preparación del núcleo de tiazolidinona, seguido de la introducción de los grupos benciloxi, metoxi y nitro a través de diversas reacciones de sustitución. El paso final a menudo implica la formación del grupo imino a través de una reacción de condensación con la amina apropiada.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas también puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(2Z,5Z)-5-[4-(benciloxi)-5-metoxi-2-nitrobencilideno]-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo nitro se puede reducir a una amina en condiciones apropiadas.
Reducción: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Sustitución: Los grupos benciloxi y metoxi se pueden sustituir por otros grupos a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el borohidruro de sodio para reacciones de reducción y agentes oxidantes como el permanganato de potasio para reacciones de oxidación. Los disolventes como el diclorometano y el etanol se utilizan a menudo para disolver el compuesto y facilitar las reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro puede producir un derivado de amina, mientras que la oxidación puede introducir grupos carbonilo adicionales.
Aplicaciones Científicas De Investigación
(2Z,5Z)-5-[4-(benciloxi)-5-metoxi-2-nitrobencilideno]-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La actividad biológica del compuesto lo convierte en un candidato para estudiar la inhibición enzimática y la unión a receptores.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de (2Z,5Z)-5-[4-(benciloxi)-5-metoxi-2-nitrobencilideno]-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Las vías implicadas pueden incluir la transducción de señales y los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
Tiazolidinonas: Compuestos con una estructura central similar pero con diferentes sustituyentes.
Derivados de bencilideno: Compuestos con grupos bencilideno similares pero con diferentes estructuras centrales.
Unicidad
La combinación única de sustituyentes en (2Z,5Z)-5-[4-(benciloxi)-5-metoxi-2-nitrobencilideno]-2-[(3,5-dimetilfenil)imino]-1,3-tiazolidin-4-ona le confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C26H23N3O5S |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
(5Z)-2-(3,5-dimethylphenyl)imino-5-[(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H23N3O5S/c1-16-9-17(2)11-20(10-16)27-26-28-25(30)24(35-26)13-19-12-22(33-3)23(14-21(19)29(31)32)34-15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,27,28,30)/b24-13- |
Clave InChI |
ARXKRBCWRNEINY-CFRMEGHHSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)/S2)C |
SMILES canónico |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OCC4=CC=CC=C4)OC)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-{6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}benzamide](/img/structure/B11682252.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682256.png)
![(5Z)-5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682263.png)
![N'-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11682271.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682279.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682283.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11682284.png)
![Tert-butyl 2-amino-5'-bromo-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11682288.png)
![Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11682294.png)
![2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11682296.png)

![morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone](/img/structure/B11682309.png)
![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
